2-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-2,3-dihydro-1H-isoindole
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Overview
Description
2-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-2,3-dihydro-1H-isoindole is a synthetic compound that combines an imidazole ring with a sulfonyl group and an isoindole moiety
Mechanism of Action
Target of action
Imidazole derivatives are known to interact with a broad range of biological targets. They are the core structure of many natural products such as histidine, purine, and histamine .
Mode of action
The mode of action of imidazole derivatives can vary greatly depending on their specific structure and functional groups. They can act as inhibitors, activators, or modulators of their target proteins .
Biochemical pathways
Imidazole derivatives are involved in a wide range of biochemical pathways due to their diverse biological activities. They show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
The pharmacokinetic properties of imidazole and isoindole derivatives would depend on their specific chemical structure. Generally, imidazole derivatives are highly soluble in water and other polar solvents, which can influence their absorption, distribution, metabolism, and excretion .
Result of action
The result of the action of imidazole and isoindole derivatives can vary greatly depending on their specific targets and mode of action. For example, some imidazole derivatives have been shown to have antioxidant potential .
Action environment
The action of these compounds can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For example, the amphoteric nature of imidazole (it shows both acidic and basic properties) can influence its interaction with its environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-2,3-dihydro-1H-isoindole typically involves multiple steps:
Formation of the Imidazole Ring
Reaction: : Condensation of glyoxal with ammonium acetate or similar nitrogen sources.
Conditions: : Mild heating (50-80°C) under nitrogen atmosphere.
Sulfonylation of Imidazole
Reaction: : Reaction of the imidazole derivative with sulfonyl chloride.
Conditions: : Base (such as triethylamine) in an anhydrous solvent (like dichloromethane) at low temperatures.
Coupling with Isoindole Moiety
Reaction: : Utilizing palladium-catalyzed coupling reactions (Suzuki or Heck reactions).
Conditions: : Mild heating, in the presence of suitable catalysts and ligands.
Industrial Production Methods
In an industrial setting, the synthesis is scaled up with optimizations to improve yield and efficiency. Continuous flow reactors and automated systems are employed to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation
Reagents: : Potassium permanganate, hydrogen peroxide.
Conditions: : Mild to moderate temperatures.
Products: : Formation of corresponding sulfoxides or sulfones.
Reduction
Reagents: : Sodium borohydride, lithium aluminium hydride.
Conditions: : Controlled temperatures in dry solvents.
Products: : Reduction of sulfonyl groups to sulfoxides.
Substitution
Reagents: : Halides or other nucleophiles.
Conditions: : Mild heating, often in polar aprotic solvents.
Products: : Substituted imidazole derivatives.
Major Products
The major products depend on the specific reaction but typically include various oxidized, reduced, or substituted imidazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: : Acts as a ligand in transition metal-catalyzed reactions.
Organic Synthesis: : Used as an intermediate for synthesizing complex molecules.
Biology
Biochemical Probes: : Utilized in the study of enzyme mechanisms and pathways.
Molecular Biology: : Serves as a scaffold in drug design and development.
Medicine
Diagnostics: : Used in creating diagnostic tools and markers.
Industry
Materials Science: : Incorporated into the design of advanced materials.
Agrochemicals: : Applied in the formulation of pest control agents.
Comparison with Similar Compounds
Similar Compounds
2-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}pyridine: : Similar imidazole-sulfonyl structure with a pyridine moiety.
2-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}benzene: : Benzene ring instead of isoindole.
2-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}thiophene: : Thiophene ring for heterocyclic variation.
Uniqueness
The isoindole moiety grants unique electronic and steric properties, distinguishing it from other similar compounds. This uniqueness can translate to different reactivity and specific applications, particularly in fields requiring precise molecular interactions.
This compound’s unique combination of structural features offers a versatile platform for various scientific and industrial applications, making it a valuable focus for ongoing research and development.
Properties
IUPAC Name |
2-(1-propan-2-ylimidazol-4-yl)sulfonyl-1,3-dihydroisoindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-11(2)16-9-14(15-10-16)20(18,19)17-7-12-5-3-4-6-13(12)8-17/h3-6,9-11H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFFIFHEZCJMOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)N2CC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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